2-((5-Aminopentyl)amino)acetic acid
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Overview
Description
2-((5-Aminopentyl)amino)acetic acid is an organic compound with the molecular formula C7H16N2O2 This compound is characterized by the presence of an amino group attached to a pentyl chain, which is further connected to an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Aminopentyl)amino)acetic acid can be achieved through several methods. One common approach involves the reaction of 5-aminopentylamine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:
Reactants: 5-aminopentylamine and chloroacetic acid.
Reaction Conditions: The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is collected at the outlet, reducing the need for batch processing and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((5-Aminopentyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted amino acids.
Scientific Research Applications
2-((5-Aminopentyl)amino)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of amino acid metabolism and protein synthesis.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((5-Aminopentyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-((5-Aminopentyl)amino)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
2-((5-Aminopentyl)amino)butanoic acid: Contains a butanoic acid moiety.
2-((5-Aminopentyl)amino)pentanoic acid: Contains a pentanoic acid moiety.
Uniqueness
2-((5-Aminopentyl)amino)acetic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C7H16N2O2 |
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Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-(5-aminopentylamino)acetic acid |
InChI |
InChI=1S/C7H16N2O2/c8-4-2-1-3-5-9-6-7(10)11/h9H,1-6,8H2,(H,10,11) |
InChI Key |
RHTMZEMDWRPOIH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN)CCNCC(=O)O |
Origin of Product |
United States |
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